1-Bromo-4-nitrobenzene

Description

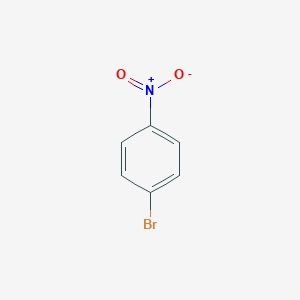

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060415 | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream colored or brown powder; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-78-7 | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromonitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2D6WLV889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-nitrobenzene (CAS 586-78-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 1-Bromo-4-nitrobenzene. The information is intended to support laboratory research and development activities.

Chemical Identity and Physical Properties

This compound, with the CAS number 586-78-7, is a substituted aromatic compound.[1][2][3] It is a light yellow crystalline solid at room temperature.[2][4][5] The presence of both a bromine atom and a nitro group on the benzene (B151609) ring imparts distinct reactivity to the molecule, making it a versatile intermediate in organic synthesis.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H4BrNO2 | [2][7][8] |

| Molecular Weight | 202.01 g/mol | [3][7][9] |

| CAS Number | 586-78-7 | [1][2][3] |

| Appearance | Off-White to Brown Powder, Light yellow powder/solid | [1][2][4][10] |

| Melting Point | 124-127 °C | [2][3][4][10][11] |

| Boiling Point | 255-256 °C at 760 mmHg | [2][3][9][10] |

| Solubility | Insoluble in water. Soluble in chloroform. | [12] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals. | [8][13] |

| ¹³C NMR | Spectra available. | [13] |

| Mass Spectrometry (MS) | GC-MS data available, showing molecular ion peak. | [8][14] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic nitro group and C-Br stretches. | [8][15] |

| Raman Spectroscopy | FT-Raman spectra available. | [8][15] |

| UV-Vis Spectroscopy | UV-Vis spectra available. | [8] |

Synthesis and Purification

A common method for the synthesis of this compound is the electrophilic aromatic substitution of bromobenzene (B47551).[16]

Experimental Protocol: Nitration of Bromobenzene

This protocol describes the synthesis of this compound from bromobenzene.

Materials:

-

Bromobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

95% Ethanol

Procedure:

-

In a fume hood, prepare a nitrating mixture by carefully adding 4.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid in a 50-mL Erlenmeyer flask.[16]

-

Cool the acid mixture to room temperature in an ice-water bath.[16]

-

Slowly add bromobenzene dropwise to the cooled nitrating mixture with constant swirling. Maintain the temperature to avoid excessive heat generation. Solid product should start to form.[16]

-

After the addition is complete, gently warm the flask in a water bath (50-60°C) for 15 minutes, continuing to swirl the mixture.[16]

-

Cool the reaction mixture on ice.[16]

-

Carefully pour the cooled mixture into a beaker containing 50 mL of cold water to precipitate the crude product.[16]

-

Collect the solid product by suction filtration and wash it thoroughly with cold water.[16]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound CAS#: 586-78-7 [m.chemicalbook.com]

- 3. This compound 99 586-78-7 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzene, 1-bromo-4-nitro- (CAS 586-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 99 586-78-7 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 586-78-7 this compound AKSci I608 [aksci.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound(586-78-7) 1H NMR spectrum [chemicalbook.com]

- 14. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]

- 15. irjet.net [irjet.net]

- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

1-Bromo-4-nitrobenzene molecular structure and reactivity

An In-depth Technical Guide to 1-Bromo-4-nitrobenzene: Molecular Structure and Reactivity

Abstract

This compound is a pivotal halogenated nitroaromatic compound in modern organic synthesis. Its molecular structure, characterized by a benzene (B151609) ring substituted with a bromine atom and a nitro group in a para configuration, confers unique reactivity. The electron-withdrawing nature of the nitro group activates the aryl halide for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. This guide offers a comprehensive analysis of the molecular structure, spectroscopic properties, and diverse reactivity of this compound, intended for researchers, chemists, and professionals in drug development and materials science. It includes detailed experimental protocols and visual diagrams to elucidate key reaction pathways and workflows.

Molecular Structure and Properties

This compound (CAS No: 586-78-7) is a light yellow crystalline solid.[1][2] The molecule's non-hydrogen atoms are essentially coplanar.[3] The para-disposition of the bromo and nitro groups is central to its chemical behavior. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution by stabilizing the anionic intermediate.[4][5]

References

Physical properties of 1-Bromo-4-nitrobenzene (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of organic compounds, finding significant application in the pharmaceutical and fine chemical industries. An accurate understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and subsequent chemical transformations. This technical guide provides a comprehensive overview of these properties and details the experimental protocols for their precise determination.

Physical Properties

The principal physical properties of this compound are summarized below. It is important to note that the reported values can exhibit slight variations depending on the purity of the sample and the specific experimental conditions employed.

| Physical Property | Value (°C) | Value (°F) |

| Melting Point | 122 - 128 °C[1] | 251.6 - 262.4 °F |

| Boiling Point | 255 - 256 °C[2][3] | 491 - 492.8 °F[2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a very narrow temperature range.

Materials:

-

This compound (crystalline solid)

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and has been finely pulverized using a mortar and pestle to ensure uniform heat transfer.[4]

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a solid surface to tightly pack the sample at the bottom. The final packed sample height should be approximately 2-3 mm.[3]

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the sample at a rapid rate to a temperature about 15-20°C below the expected melting point.[5]

-

Subsequently, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[6]

-

Carefully observe the sample through the eyepiece.

-

Record the temperature at which the first droplet of liquid is observed.[4]

-

Record the temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point should be reported as a range between the temperature of initial and final melting. A narrow melting range is indicative of a high degree of purity.[6]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As this compound is a solid at ambient temperature, its boiling point is determined at elevated temperatures.

Materials:

-

This compound

-

Distillation apparatus (including a distilling flask, condenser, receiving flask, and thermometer)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: Set up the distillation apparatus in a fume hood. Place the this compound sample and a few boiling chips in the distilling flask to ensure smooth boiling.

-

Heating: Gradually heat the distilling flask using a heating mantle or an oil bath.

-

Vaporization and Condensation: As the temperature increases, the solid will melt, and the liquid will begin to boil. The resulting vapor will travel into the condenser, where it will be cooled and revert to a liquid, which is then collected in the receiving flask.

-

Temperature Measurement: The thermometer bulb should be positioned so that its upper end is level with the bottom of the side-arm of the distilling flask. The boiling point is the temperature at which a constant stream of distillate is collected, and the temperature reading on the thermometer remains stable.[7]

Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the synthesis, purification, and subsequent physicochemical characterization of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide on the Solubility of 1-Bromo-4-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-bromo-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Understanding its solubility profile is critical for process development, purification, and formulation in various scientific and industrial applications. While quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes known qualitative information and provides a framework for its experimental determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the nitro group and the bromine atom on the benzene (B151609) ring. This structure dictates its solubility in various organic solvents.

Qualitative Solubility Profile

Multiple sources confirm that this compound is soluble in a range of common organic solvents. It is, however, practically insoluble in water. This low aqueous solubility is expected due to the predominantly nonpolar nature of the brominated aromatic ring.[][2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility |

| Polar Protic | Ethanol (B145695), Methanol | Soluble[][3] |

| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Ethyl Acetate | Soluble[] |

| Nonpolar Aromatic | Benzene, Toluene | Soluble[3] |

| Ethers | Diethyl Ether | Soluble[3] |

| Aqueous | Water | Insoluble[2] |

The solubility in alcohols like ethanol is notably temperature-dependent, a property leveraged in the purification of this compound by recrystallization.[4]

Quantitative Solubility Data: An Analogous Compound

As precise, publicly available quantitative solubility data for this compound is scarce, we present data for a structurally similar compound, nitrobenzene, to provide an illustrative example of the expected solubility behavior in various solvents. It is important to note that while structurally related, the solubility of this compound may differ.

Table 2: Quantitative Solubility of Nitrobenzene in Various Solvents at 25 °C

| Solvent | Solubility (g/L) |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Benzene | Miscible |

| Water | ~1.8 |

Source: Data compiled from various chemical databases and publications.[5][6][7]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is necessary. The following gravimetric method is a standard and reliable approach.

Objective

To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtrate.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation (e.g., 60-80 °C). Alternatively, a vacuum desiccator can be used for more sensitive solvents.

-

Continue drying until a constant weight of the solid residue is achieved.

-

Record the final weight of the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the readily accessible scientific literature, its qualitative solubility profile is well-established. It is generally soluble in common polar and nonpolar organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 2. chembk.com [chembk.com]

- 3. irjet.net [irjet.net]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Bromo-4-nitrobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Bromo-4-nitrobenzene, a key intermediate in the synthesis of various organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₆H₄BrNO₂. Its molecular structure consists of a benzene (B151609) ring substituted with a bromine atom and a nitro group at positions 1 and 4, respectively.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromonitrobenzene, p-Bromonitrobenzene |

| CAS Number | 586-78-7 |

| Molecular Weight | 202.01 g/mol [1] |

| Chemical Formula | C₆H₄BrNO₂ |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two sets of chemically equivalent protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.10 | Doublet | ~9.1 | Protons ortho to the nitro group (H-2, H-6) |

| ~7.69 | Doublet | ~9.1 | Protons ortho to the bromine atom (H-3, H-5) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. Data has been reported in CDCl₃ and acetone.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four signals corresponding to the four chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NO₂ |

| ~133 | C-Br |

| ~128 | CH (ortho to Br) |

| ~125 | CH (ortho to NO₂) |

Note: The specific chemical shifts can be found in various spectral databases and may vary with the solvent used.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1515 - 1530 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1350 | Strong | Symmetric NO₂ stretch |

| ~1000 - 1100 | Strong | C-Br stretch |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~3100 | Weak | Aromatic C-H stretch |

Note: The IR spectrum can be obtained using techniques such as KBr pellets or Attenuated Total Reflectance (ATR).[1][5]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment |

| 201/203 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |

| 155/157 | Moderate | [M-NO₂]⁺ |

| 121 | Low | [C₆H₄Br]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[6][7]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

For a solid sample like this compound, a solution is prepared for analysis.[8]

-

Approximately 5-25 mg of the solid sample is weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a small vial.[9][10]

-

The solution is then filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][10]

-

The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition:

-

The sample is introduced into the magnet of the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For solid-state NMR, magic-angle spinning (MAS) is employed to narrow the spectral lines.[11] The sample is packed into a rotor and spun at a high speed at the magic angle (54.7°).[12]

-

A standard one-pulse experiment is typically used to acquire the ¹H and ¹³C NMR spectra.

-

The acquired free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation and Data Acquisition:

ATR-FTIR allows for the direct analysis of solid samples with minimal preparation.[13]

-

The surface of the ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[14]

-

A small amount of the solid this compound is placed onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.[15]

-

The infrared spectrum is then recorded. The IR beam passes through the ATR crystal and is internally reflected, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[14][16]

Electron Impact Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[17][18]

-

The sample is vaporized by heating.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[19][20] This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion).[17]

Mass Analysis and Detection:

-

The resulting ions are accelerated and focused into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural correlations of this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key spectroscopic correlations.

References

- 1. This compound | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(586-78-7) 1H NMR [m.chemicalbook.com]

- 3. This compound(586-78-7) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. irjet.net [irjet.net]

- 6. This compound(586-78-7) MS spectrum [chemicalbook.com]

- 7. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]

- 8. sites.bu.edu [sites.bu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. Nmr spectroscopy for solids | Bruker [bruker.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Bromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and crystallographic data of 1-bromo-4-nitrobenzene, a key aromatic intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solid-state architecture is crucial for predicting its physical properties, stability, and reactivity, which are critical parameters in drug development and materials science.

Crystal Structure and Molecular Geometry

The crystal structure of this compound, with the chemical formula C₆H₄BrNO₂, has been determined by single-crystal X-ray diffraction.[3][4][5] The molecule is essentially planar, with the nitro group being nearly coplanar with the benzene (B151609) ring.[4][5] This planarity facilitates significant intermolecular interactions within the crystal lattice.

The crystal packing is characterized by π–π stacking interactions between the parallel benzene rings of adjacent molecules.[3][4][5] Additionally, weak intermolecular C—H⋯O hydrogen bonds and short Br⋯O contacts contribute to the stability of the crystal structure.[3][4][5]

Crystallographic Data

The crystallographic data for this compound has been determined at a temperature of 100 K and is summarized in the table below.[3][4][5] The compound crystallizes in the triclinic space group P1.[4][5]

| Parameter | Value |

| Chemical Formula | C₆H₄BrNO₂ |

| Formula Weight | 202.01 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.3676 (6) Å |

| b | 7.3635 (7) Å |

| c | 7.6798 (7) Å |

| α | 65.554 (9)° |

| β | 87.705 (8)° |

| γ | 88.884 (8)° |

| Volume | 327.54 (5) ų |

| Z | 2 |

| Density (calculated) | 2.048 Mg/m³ |

| Absorption Coefficient (μ) | 6.20 mm⁻¹ |

| Temperature | 100 K |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of bromobenzene.[3]

Procedure:

-

A nitrating mixture is prepared by combining concentrated nitric acid and concentrated sulfuric acid.

-

Bromobenzene is slowly added to the cooled nitrating mixture.

-

The reaction mixture is then warmed and stirred for a period to ensure complete reaction.

-

The mixture is subsequently poured into water, causing the organic product to precipitate.

-

The crude product is collected by filtration and washed with water.[3]

Crystallization for X-ray Diffraction

Single crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization.

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot 95% ethanol.

-

The hot solution is allowed to cool slowly to room temperature.

-

As the solution cools, crystals of the less soluble para-isomer, this compound, will form.

-

The crystals are then collected by suction filtration and washed with a small amount of cold ethanol.[3]

The following diagram illustrates the experimental workflow for the synthesis and crystallization of this compound.

References

Theoretical Deep Dive into the Electronic Landscape of 1-Bromo-4-nitrobenzene

A Technical Guide for Researchers in Drug Discovery and Materials Science

This whitepaper provides a comprehensive theoretical analysis of the electronic properties of 1-bromo-4-nitrobenzene, a molecule of significant interest in the development of novel therapeutic agents and advanced optical materials. By leveraging high-level quantum chemical calculations, we elucidate the intricate relationship between its molecular structure and electronic behavior, offering valuable insights for rational drug design and the engineering of materials with tailored optical responses.

Introduction

This compound (1B4NB) is a substituted aromatic compound featuring both an electron-withdrawing nitro group (-NO₂) and a halogen (bromine) substituent. This unique electronic architecture imparts a range of interesting chemical and physical properties, making it a valuable building block in organic synthesis. A thorough understanding of its electronic characteristics at the molecular level is paramount for its effective utilization in various scientific and industrial applications. This guide presents a detailed theoretical investigation of 1B4NB, focusing on its optimized molecular geometry, frontier molecular orbitals, molecular electrostatic potential, and nonlinear optical properties.

Computational Methodology

The electronic and structural properties of this compound were investigated using quantum chemical calculations based on Density Functional Theory (DFT).[1][2] This approach offers a robust balance between computational cost and accuracy for studying medium-sized organic molecules.

Geometry Optimization

The initial molecular geometry of this compound was constructed and subsequently optimized to its ground state equilibrium structure. This optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set.[1][2] This level of theory is well-established for providing reliable geometric parameters for organic molecules. The optimization process was carried out until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located. All calculations were performed using the Gaussian 09 software package.[1]

Electronic Property Calculations

Following geometry optimization, a series of calculations were performed to probe the electronic properties of the molecule at the same B3LYP/6-311++G(d,p) level of theory. These included:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Mulliken Population Analysis: Mulliken atomic charges were computed to quantify the partial charge distribution on each atom within the molecule.

-

Nonlinear Optical (NLO) Property Calculations: The first-order hyperpolarizability (β) was calculated to assess the molecule's potential for use in NLO applications. This was achieved through Time-Dependent DFT (TD-DFT) calculations.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. The molecule exhibits a planar structure, which is characteristic of substituted benzene (B151609) rings. The C-N bond length is indicative of the strong electron-withdrawing nature of the nitro group, which leads to a degree of double bond character through resonance.

Table 1: Optimized Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C1-Br | 1.895 |

| C4-N | 1.478 | |

| N-O1 | 1.231 | |

| N-O2 | 1.231 | |

| C1-C2 | 1.392 | |

| C2-C3 | 1.387 | |

| C3-C4 | 1.385 | |

| C4-C5 | 1.385 | |

| C5-C6 | 1.387 | |

| C6-C1 | 1.392 | |

| Bond Angle (°) | C2-C1-Br | 119.8 |

| C6-C1-Br | 119.8 | |

| C3-C4-N | 118.9 | |

| C5-C4-N | 118.9 | |

| C4-N-O1 | 117.6 | |

| C4-N-O2 | 117.6 | |

| O1-N-O2 | 124.8 | |

| Dihedral Angle (°) | C2-C1-C6-C5 | 0.0 |

| Br-C1-C2-C3 | 180.0 | |

| C3-C4-N-O1 | 0.0 |

Note: The atom numbering scheme is based on a standard benzene ring, with C1 attached to the bromine atom and C4 attached to the nitro group.

Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the corresponding energy gap are crucial parameters for understanding the electronic behavior of a molecule. The calculated values for this compound are summarized in Table 2.

Table 2: Frontier Molecular Orbital Energies of this compound (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -7.900[1] |

| LUMO Energy | -4.045[1] |

| Energy Gap (ΔE) | 3.855[1] |

The HOMO is primarily localized on the benzene ring and the bromine atom, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the benzene ring, highlighting these areas as the most probable sites for nucleophilic attack. The relatively small HOMO-LUMO gap of 3.855 eV suggests that this compound is a moderately reactive molecule with potential for charge transfer interactions.[1]

Molecular Electrostatic Potential and Mulliken Charges

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the most negative potential is localized over the oxygen atoms of the nitro group, confirming this region as the primary site for electrophilic attack. The hydrogen atoms of the benzene ring exhibit a positive potential, making them susceptible to nucleophilic interactions.

The calculated Mulliken atomic charges, presented in Table 3, provide a quantitative measure of the charge distribution. The oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen atom and the carbon atom attached to the nitro group have a positive charge. The bromine atom also carries a slight negative charge.

Table 3: Mulliken Atomic Charges of this compound (B3LYP/6-311++G(d,p))

| Atom | Charge (a.u.) |

| C1 | 0.135 |

| C2 | -0.089 |

| C3 | 0.041 |

| C4 | 0.158 |

| C5 | 0.041 |

| C6 | -0.089 |

| Br | -0.057 |

| N | 0.498 |

| O1 | -0.319 |

| O2 | -0.319 |

| H7 | 0.125 |

| H8 | 0.125 |

| H9 | 0.125 |

| H10 | 0.125 |

Nonlinear Optical Properties

The first-order hyperpolarizability (β) is a key indicator of a molecule's nonlinear optical (NLO) response. The calculated components of the first-order hyperpolarizability for this compound are listed in Table 4.

Table 4: First-Order Hyperpolarizability Components of this compound (B3LYP/6-311++G(d,p))

| Component | Value (x 10⁻³⁰ esu) |

| β_xxx | 0.000 |

| β_xxy | -0.132 |

| β_xyy | 0.000 |

| β_yyy | 0.000 |

| β_xxz | 0.000 |

| β_xyz | 0.000 |

| β_yyz | 0.000 |

| β_xzz | 0.876 |

| β_yzz | 0.000 |

| β_zzz | 0.000 |

| β_total | 1.987 |

The non-zero value of the total first-order hyperpolarizability (β_total) indicates that this compound possesses a significant NLO response. This is attributed to the intramolecular charge transfer from the electron-donating bromine atom and the benzene ring to the electron-withdrawing nitro group.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical investigation of the electronic properties of a molecule like this compound.

Caption: Computational workflow for investigating molecular electronic properties.

Structure-Property Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its key electronic properties.

Caption: Relationship between molecular structure and electronic properties.

Conclusion

This theoretical investigation provides a detailed and quantitative understanding of the electronic properties of this compound. The application of Density Functional Theory has enabled the characterization of its molecular geometry, frontier molecular orbitals, charge distribution, and nonlinear optical response. The presence of both electron-donating and electron-withdrawing substituents creates a significant intramolecular charge transfer, which is the primary origin of its notable nonlinear optical properties. The insights gained from this study are valuable for the rational design of new molecules based on the this compound scaffold for applications in drug development, where molecular recognition and reactivity are key, and in materials science for the development of new optical materials.

References

An In-depth Technical Guide to 1-Bromo-4-nitrobenzene: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-nitrobenzene is a pivotal chemical intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring both a bromo and a nitro functional group on a benzene (B151609) ring, renders it a versatile substrate for a multitude of chemical transformations. This guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, and detailed experimental protocols for its synthesis and key applications in modern synthetic chemistry. The information presented herein is intended to be a valuable resource for professionals engaged in chemical research and development.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of these is provided below for easy reference.

| Primary Name | Synonyms and Alternative Names |

| This compound | 4-Bromo-1-nitrobenzene |

| 4-Bromonitrobenzene | |

| p-Bromonitrobenzene | |

| 4-Nitro-1-bromobenzene | |

| p-Nitrobromobenzene | |

| 4-Nitrobromobenzene | |

| p-Nitrophenyl bromide | |

| Benzene, 1-bromo-4-nitro- |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 586-78-7 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₄BrNO₂ | [1][2][4][5][6][8][9] |

| Molecular Weight | 202.01 g/mol | [1][2][4][8][9] |

| Appearance | Off-white to light yellow crystalline powder/solid | [1][4][5][6][7][10] |

| Melting Point | 124-127 °C | [5][7][11] |

| Boiling Point | 255-256 °C | [11] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, and chloroform. | [7][8] |

| Density | 1.948 g/cm³ | [11] |

| IUPAC Name | This compound | [3][4][8] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in several key organic reactions are provided below.

Synthesis of this compound via Nitration of Bromobenzene (B47551)

This protocol details the electrophilic aromatic substitution reaction for the synthesis of this compound.[1][2][5]

Materials:

-

Bromobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

95% Ethanol

Procedure:

-

In a fume hood, carefully prepare a nitrating mixture by adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in an Erlenmeyer flask.

-

Cool the mixture to room temperature in an ice-water bath.

-

Slowly add 3.0 mL of bromobenzene to the stirred nitrating mixture in 0.5 mL portions over a period of 5 minutes. The temperature should be monitored and controlled to prevent dinitration.[1]

-

After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes with continuous swirling.[1]

-

Cool the reaction mixture on ice and then pour it into 50 mL of cold water.

-

Collect the solid product by suction filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from hot 95% ethanol to obtain pure this compound. The ortho isomer, 1-bromo-2-nitrobenzene, is more soluble and will remain in the filtrate.[1]

-

Dry the crystals to obtain the final product.

Caption: Synthesis and purification workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide.[12][13][14][15]

General Protocol:

-

To a reaction vessel, add this compound (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

A suitable solvent system (e.g., toluene/water, dioxane/water) is added.

-

The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][16][17][18]

General Protocol:

-

In a reaction flask, combine this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).

-

The flask is flushed with an inert gas.

-

An anhydrous solvent (e.g., DMF, DMA) is added.

-

The mixture is heated with stirring for a specified time, monitoring the reaction progress.

-

After cooling, the mixture is diluted with an organic solvent and washed with water.

-

The organic phase is dried and evaporated, and the product is purified by chromatography.

Caption: General workflow of the Heck reaction with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][11][19][20]

General Protocol:

-

An oven-dried reaction vessel is charged with this compound (1.0 equiv), an amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOᵗBu, K₃PO₄).

-

The vessel is purged with an inert gas.

-

Anhydrous solvent (e.g., toluene, dioxane) is added.

-

The reaction is heated with vigorous stirring for the required duration.

-

After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified via column chromatography.

Caption: General workflow of Buchwald-Hartwig amination using this compound.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromide ion by various nucleophiles.[21][22]

General Protocol:

-

This compound is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

A nucleophile (e.g., an alkoxide, thiolate, or amine) and a base (if necessary) are added to the solution.

-

The reaction mixture is heated with stirring. The reaction progress is monitored by an appropriate analytical technique.

-

Upon completion, the reaction is cooled and quenched with water.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by recrystallization or column chromatography.

Reduction to 4-Bromoaniline

The nitro group of this compound can be selectively reduced to an amino group, providing a route to 4-bromoaniline, another important synthetic intermediate.[10]

General Protocol:

-

This compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

A reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is employed.

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

-

For reductions with metals in acid, the reaction mixture is basified to precipitate the product.

-

The product is then extracted with an organic solvent.

-

The organic extracts are dried and concentrated to yield 4-bromoaniline, which can be further purified if necessary.

Applications in Research and Development

This compound is a cornerstone in the synthesis of a wide array of complex organic molecules. Its applications span across several key areas of chemical research and industry:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) by introducing the 4-nitrophenyl or 4-aminophenyl moiety.

-

Agrochemicals: It is used in the manufacturing of pesticides and herbicides.

-

Dye Industry: It is an intermediate in the synthesis of azo and other types of dyes.

-

Materials Science: It is utilized in the creation of functional materials with specific electronic or optical properties.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure.[5] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical of significant industrial and academic importance. Its rich reactivity, stemming from the presence of both bromo and nitro functionalities, allows for its use in a diverse range of synthetic transformations. This guide has provided a detailed overview of its properties, synonyms, and key experimental protocols, which should serve as a valuable technical resource for scientists and researchers in the field of drug development and chemical synthesis.

References

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. homework.study.com [homework.study.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 4-Bromoaniline synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ocf.berkeley.edu [ocf.berkeley.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to the Health and Safety of 1-Bromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a replacement for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most current SDS and relevant regulatory guidelines before handling 1-Bromo-4-nitrobenzene.

Executive Summary

This compound (CAS No. 586-78-7) is a solid organic compound widely used as an intermediate in chemical synthesis.[1] While valuable in research and development, it presents significant health and safety hazards that necessitate stringent handling protocols. This guide provides a comprehensive overview of the toxicological, physical, and chemical properties of this compound, along with detailed experimental protocols for assessing its key hazards. The primary hazards include acute toxicity upon ingestion, inhalation, and dermal contact, as well as irritation to the skin, eyes, and respiratory tract.[2] A notable concern is its potential to induce methemoglobinemia.[3] This document is designed to equip researchers, scientists, and drug development professionals with the critical information needed to handle this chemical safely.

Physical and Chemical Properties

Proper storage and handling procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C6H4BrNO2 | [4] |

| Molecular Weight | 202.01 g/mol | [4] |

| Appearance | Off-White to Brown/Light yellow Powder Solid | [5][6] |

| Melting Point | 124-127 °C | [6][7] |

| Boiling Point | 255-256 °C | [7] |

| Solubility | Low water solubility | [8] |

| Vapor Pressure | 0.00989 mmHg | [9] |

Toxicological Data

This compound is classified as harmful and an irritant. The following table summarizes the available toxicological data. It is important to note that specific LD50 and LC50 values are not consistently available in the literature, underscoring the need for careful handling.[5]

| Hazard Classification | GHS Category | Description | Reference(s) |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [2][6] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. | [2][6] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. | [2][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][6] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [2][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure. | [2] |

| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | Toxic to aquatic life with long lasting effects. | [2] |

A notable ecotoxicity value is the EC50 for the bacteria Phytobacterium phosphoreum, which is between 14.0 and 16.8 mg/L for an exposure time of 5, 15, and 30 minutes.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the hazards of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure to estimate the acute oral toxicity of a substance.[10]

Principle: The test uses a small number of animals (typically three of a single sex, usually females) in a stepwise procedure.[10] The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into a GHS toxicity category.[11]

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats are preferred) from a common laboratory strain are used.[9]

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dose Preparation: The test substance is typically administered in an aqueous solution. If not soluble in water, an oil (e.g., corn oil) or another suitable vehicle can be used. The toxicological properties of the vehicle should be known.[9]

-

Administration: The substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.[9]

-

Stepwise Procedure:

-

Step 1: A starting dose (chosen from a series of fixed dose levels: 5, 50, 300, and 2000 mg/kg) is administered to three animals.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Subsequent Steps:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose for the next step is increased.

-

The procedure continues until a stopping criterion is met, which allows for classification.[10]

-

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Pathology: All animals (including those that die during the test and those euthanized at the end) are subjected to a gross necropsy.

Dermal Irritation Testing (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method provides an alternative to in vivo animal testing for skin irritation.[12]

Principle: The test assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.[12] Cell viability is determined by the enzymatic conversion of the vital dye MTT to a blue formazan (B1609692) salt, which is then quantified.[13]

Methodology:

-

RhE Model: A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.[14]

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue. A single test typically uses three replicate tissues.[15]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

-

MTT Assay: After incubation, the tissues are incubated with MTT solution. The formazan salt is then extracted from the tissues.

-

Measurement: The optical density of the extracted formazan is measured spectrophotometrically.

-

Data Analysis: Cell viability is calculated as a percentage of the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[12]

Eye Irritation Testing (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[7]

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[15]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Pre-Test Considerations: A weight-of-evidence analysis of existing data should be performed to avoid unnecessary animal testing. In vitro or ex vivo eye irritation tests should be considered first.[16]

-

Anesthesia and Analgesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[16]

-

Application: The test substance (a measured amount, typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[15]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess the reversibility of effects.[7][17]

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.

-

Initial and Confirmatory Testing: The test is initially performed on one animal. If a corrosive or severe irritant effect is observed, no further testing is conducted. If the initial test shows irritation, a confirmatory test in up to two additional animals is performed sequentially.[15]

Methemoglobinemia Induction Assay

While a specific OECD guideline for chemical-induced methemoglobinemia is not available, the following protocol outlines a general in vitro method for assessing the potential of a substance to induce methemoglobin formation.

Principle: This assay measures the conversion of hemoglobin to methemoglobin in red blood cells upon exposure to a test substance. The concentration of methemoglobin is determined spectrophotometrically.[18]

Methodology:

-

Blood Sample Preparation: Freshly drawn whole blood containing an anticoagulant (e.g., heparin) is used.

-

Test Substance Preparation: The test substance is dissolved in a suitable solvent.

-

Incubation: Aliquots of the blood are incubated with various concentrations of the test substance at 37°C for a defined period.

-

Lysis and Measurement: After incubation, the red blood cells are lysed to release the hemoglobin. The absorbance of the lysate is measured at specific wavelengths (e.g., 630 nm) before and after the addition of potassium cyanide, which converts methemoglobin to cyanmethemoglobin.[19]

-

Calculation: The percentage of methemoglobin is calculated based on the change in absorbance.

-

Controls: Positive (e.g., sodium nitrite) and negative (vehicle) controls are run in parallel.[18]

Handling and Safety Precautions

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Facilities should be equipped with an eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[11]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid formation of dust and aerosols.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.[11]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for handling this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. dl.novachem.com.au [dl.novachem.com.au]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nucro-technics.com [nucro-technics.com]

- 8. delltech.com [delltech.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | OECD [oecd.org]

- 14. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ecetoc.org [ecetoc.org]

- 18. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to the Electrochemical Properties of 1-Bromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1-Bromo-4-nitrobenzene, a crucial intermediate in organic synthesis and drug discovery. Understanding its electrochemical behavior is paramount for developing novel synthetic routes, elucidating reaction mechanisms, and assessing its potential role in redox-mediated biological processes. This document details its electrochemical reduction, including quantitative data, experimental protocols, and reaction pathways.

Core Electrochemical Characteristics

The electrochemical reduction of this compound is characterized by a multi-step process, primarily centered on the nitroaromatic functional group. The initial and most well-defined step is a one-electron transfer to the nitro group, forming a stable radical anion. This process has been shown to be chemically and electrochemically reversible.[1] The mechanism of the subsequent dissociative electron transfer has been identified as a stepwise process.[1]

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for the first reduction step of this compound, as determined by cyclic voltammetry.

| Electrode Material | Solvent | Supporting Electrolyte | Scan Rate (V/s) | Cathodic Peak Potential (Epc vs. SCE) | Anodic Peak Potential (Epa vs. SCE) | Notes |

| Glassy Carbon (GC) | Acetonitrile (B52724) (CH3CN) | 0.1 M Et4NBF4 | 0.2 | -1.06 V | Corresponding anodic peak observed | Reversible one-electron transfer to form the radical anion.[1] |

| Silver (Ag) | Acetonitrile (CH3CN) | 0.1 M Et4NBF4 | 0.2 | -1.06 V | Corresponding anodic peak observed | No significant catalytic effect observed for the first reduction step compared to glassy carbon.[1] |

| Zinc (Zn) Microelectrode | [C4mPyrr][NTf2] (Ionic Liquid) | - | Not specified | Not specified | Not specified | Quasi-reversible one-electron reduction observed.[2] |

Note: The data for the zinc microelectrode is qualitative from the available literature. Further studies are needed to determine precise potential values under these conditions.

Experimental Protocols

A detailed methodology for investigating the electrochemical properties of this compound using cyclic voltammetry is provided below. This protocol is based on established electrochemical practices and specific conditions reported in the literature.[1][3]

Preparation of the Analyte Solution

a. Accurately weigh a sample of this compound (reagent grade, >99% purity). b. Dissolve the sample in HPLC-grade acetonitrile (CH3CN) to a final concentration of 1.0 mM. c. Prepare the supporting electrolyte solution by dissolving tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4) in acetonitrile to a final concentration of 0.1 M. d. The final analyte solution for the experiment will be 1.0 mM this compound in 0.1 M Et4NBF4/CH3CN.

Electrochemical Cell Setup

a. A standard three-electrode electrochemical cell is used. b. Working Electrode: A polished glassy carbon electrode (GCE) with a diameter of 3 mm. Prior to each experiment, the GCE should be polished with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and deionized water, and then dried under a stream of nitrogen. c. Reference Electrode: A saturated calomel (B162337) electrode (SCE) is used. The reference electrode should be placed in a Luggin capillary to minimize iR drop. d. Counter Electrode: A platinum wire or mesh is used as the counter electrode. e. All components of the electrochemical cell should be thoroughly cleaned and dried before use.

Experimental Procedure for Cyclic Voltammetry

a. Fill the electrochemical cell with the prepared analyte solution. b. Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes prior to the experiment and maintain a nitrogen atmosphere over the solution during the measurements. c. Connect the electrodes to a potentiostat. d. Set the potential window to scan from an initial potential of 0.0 V to a switching potential of -1.5 V and back to 0.0 V. This window is sufficient to observe the first reduction wave. e. Perform cyclic voltammetry scans at various scan rates, for example, 0.05, 0.1, 0.2, 0.5, and 1.0 V/s. f. Record the resulting voltammograms (current vs. potential). g. Between each scan rate, it is advisable to allow the solution to rest to re-establish equilibrium at the electrode surface.

Electrochemical Reduction Pathway and Visualization

The electrochemical reduction of this compound is initiated by the formation of a radical anion. At more negative potentials, further reduction of the nitro group and potential cleavage of the carbon-bromine bond can occur.

Caption: Electrochemical reduction pathway of this compound.

The diagram above illustrates the principal electrochemical reduction pathway of this compound. The initial reversible step is the formation of the radical anion. Subsequent reduction steps of the nitro group are generally irreversible and occur at more negative potentials. A potential side reaction, particularly at very negative potentials or on specific catalytic surfaces, is the cleavage of the carbon-bromine bond.

Experimental Workflow Visualization

The following diagram outlines the general workflow for conducting a cyclic voltammetry experiment to study the electrochemical properties of this compound.

Caption: General workflow for cyclic voltammetry of this compound.

This workflow provides a systematic approach for researchers to follow, ensuring reproducibility and accuracy in the electrochemical analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the electrochemical properties of this compound. The primary electrochemical event is a reversible one-electron reduction to form a stable radical anion, with a peak potential of approximately -1.06 V vs. SCE in acetonitrile. The provided experimental protocol offers a robust methodology for further investigation. The visualized reaction pathway and experimental workflow serve as valuable tools for researchers in the fields of organic synthesis, electrochemistry, and drug development. Further research is warranted to explore the electrochemical behavior in different solvent systems and on various electrode materials to fully elucidate the reaction kinetics and mechanisms.

References

Methodological & Application

Application Note: Synthesis of 1-Bromo-4-nitrobenzene from Bromobenzene

Abstract